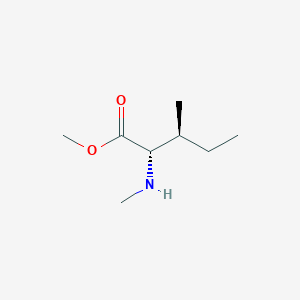
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom, an ethoxy group, and a sec-butyl group attached to the phenethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenethylamine derivative with sec-butyl halide in the presence of a base. The fluorine atom can be introduced via electrophilic fluorination, while the ethoxy group can be added through an etherification reaction using ethyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and sec-butyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially converting the compound into various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products:
- Oxidation can yield alcohols, ketones, or carboxylic acids.
- Reduction can produce various reduced derivatives of the compound.
- Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Biology: In biological research, beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine can be used as a probe to study receptor interactions and signal transduction pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-4-fluorophenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-chlorophenethylamine
Uniqueness: The presence of the ethoxy group at the 2-position and the fluorine atom at the 5-position distinguishes beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine from its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Propriétés
Numéro CAS |
27778-82-1 |
|---|---|
Formule moléculaire |
C16H26FNO |
Poids moléculaire |
267.38 g/mol |
Nom IUPAC |
2-(2-ethoxy-5-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)15(11-18(4)5)14-10-13(17)8-9-16(14)19-7-2/h8-10,12,15H,6-7,11H2,1-5H3 |
Clé InChI |
STXLVWICZNDMHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


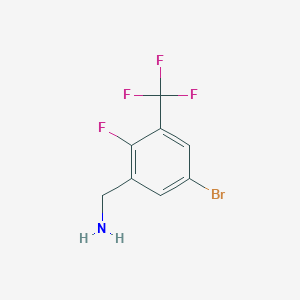
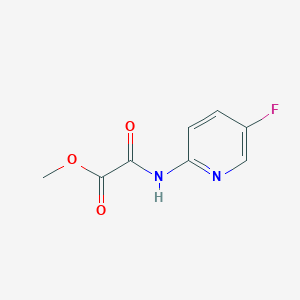
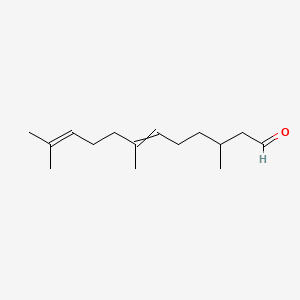
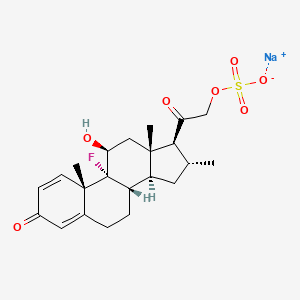

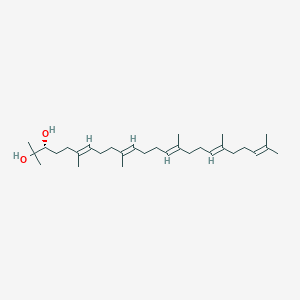

![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
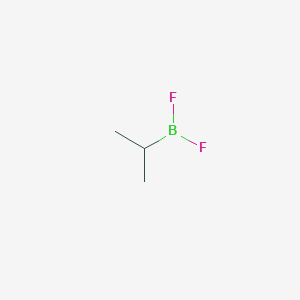
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
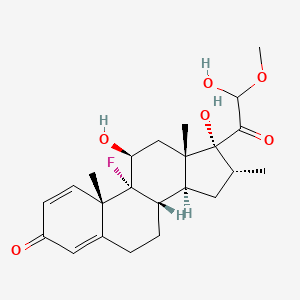
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
